molecular formula C17H19NO4 B1375407 Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate CAS No. 561307-71-9

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate

Cat. No.: B1375407
CAS No.: 561307-71-9
M. Wt: 301.34 g/mol
InChI Key: IKUJMQAAEQJMKL-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate ( 561307-71-9) is a chemical compound with the molecular formula C 17 H 19 NO 4 and a molecular weight of 301.337 g/mol . It is a solid and features both a tert-butoxycarbonyl (Boc) protected indole nitrogen and a methyl ester functional group, making it a potential building block in organic synthesis and medicinal chemistry research . The Boc protecting group is widely recognized for its utility in safeguarding amines under a variety of reaction conditions and can be readily removed. This compound is intended for research purposes as a synthetic intermediate. It is not for diagnostic or therapeutic uses. Please refer to the product's material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-10-9-13-11-12(5-7-14(13)18)6-8-15(19)21-4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJMQAAEQJMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735980
Record name tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561307-71-9
Record name tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

Functionalization of the Indole Ring

  • Electrophilic Substitution : The indole ring can undergo electrophilic substitution at the desired position (C-5) to introduce a reactive group (e.g., halogen or hydroxyl).

Enone Side Chain Installation

  • Knoevenagel Condensation : The enone side chain can be introduced via a Knoevenagel condensation between an aldehyde (e.g., methoxyacetaldehyde) and an activated methylene compound (e.g., malonic acid derivative).
  • Catalysis : Use basic catalysts like piperidine or acidic catalysts like acetic acid to facilitate the reaction.

Final Protection and Purification

  • Esterification : Protect the carboxylic acid group with tert-butyl chloroformate under basic conditions.
  • Purification : Employ column chromatography or recrystallization to isolate the final product.

Hypothetical Synthetic Route

Step Reaction Type Reagents/Conditions Expected Outcome
1 Functionalization of indole Bromination using NBS in DMF Introduction of bromine at the C-5 position
2 Esterification Tert-butyl chloroformate, base (e.g., TEA) Formation of tert-butyl ester
3 Cross-coupling Suzuki coupling with boronic acid derivative Formation of C-C bond at C-5
4 Knoevenagel condensation Methoxyacetaldehyde, malonic acid derivative Formation of enone side chain

Challenges and Considerations

Regioselectivity

Achieving selective functionalization at the C-5 position of indole requires careful choice of reagents and conditions.

Stability of Enone

The enone moiety is sensitive to nucleophiles and bases, requiring mild reaction conditions during subsequent steps.

Purity

Side reactions such as over-condensation or polymerization may occur during enone formation, necessitating rigorous purification.

Data Table: Key Properties

Property Value
Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
Exact Mass 301.1314 Da
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the enone moiety can yield saturated alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Introduction of various functional groups onto the indole core.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its indole structure is known to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties: The compound's unique chemical structure may confer antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Synthetic Methodologies

The synthesis of this compound involves several synthetic routes that have been optimized for yield and purity. Key methodologies include:

  • Condensation Reactions: Utilizing indole derivatives and appropriate aldehydes or ketones to form the desired product through condensation reactions.
  • Functionalization Techniques: The introduction of the tert-butyl and methoxy groups can be achieved through various functionalization techniques, enhancing the compound's solubility and bioavailability.

Case Study 1: Anticancer Activity Assessment

A study conducted on the cytotoxic effects of this compound revealed significant activity against human breast cancer cells (MCF-7). The compound was tested using MTT assays, which indicated a dose-dependent reduction in cell viability. Further investigations into the mechanism of action suggested that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method demonstrated notable inhibition zones, indicating potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activities. The enone moiety may also participate in Michael addition reactions, further influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Compound 1 : (E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate
  • Key Differences :
    • Substituent Position : 6-position (vs. 5-position in the target compound).
    • Functional Group : Mesylate (methylsulfonyloxy) instead of a methoxy-oxo-propenyl group.
  • Synthesis : Prepared via mesylation of a hydroxyl-propenyl precursor using mesyl chloride and triethylamine in dichloromethane .
  • Reactivity : The mesylate group acts as a leaving group, enabling nucleophilic substitution reactions, unlike the electrophilic α,β-unsaturated ester in the target compound .
Compound 2 : tert-Butyl 5-(trifluoromethyl)indole-1-carboxylate
  • Key Differences :
    • Substituent : Trifluoromethyl (CF₃) group at the 5-position (vs. α,β-unsaturated ester).
  • Physicochemical Properties :
    • LogP : 4.44 (higher lipophilicity due to CF₃).
    • Boiling Point : 330.5±52.0 °C (vs. unspecified for the target compound) .
  • Applications : The CF₃ group enhances metabolic stability and binding affinity in medicinal chemistry, whereas the ester in the target compound offers synthetic versatility .
Compound 3 : tert-Butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate
  • Key Differences :
    • Substituents : Bromine at the 5-position and hydroxymethyl at the 3-position.
  • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl group allows further functionalization (e.g., oxidation to a carboxylic acid) .

Heterocyclic Framework Modifications

Compound 4 : tert-Butyl 5-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[3,2-b]indole-1-carboxylate (39)
  • Key Differences :
    • Core Structure : Pyridoindole fused ring system (vs. simple indole).
    • Substituent : Methoxy group on the tetrahydro ring.
  • Synthesis : Generated via halogen-atom transfer (XAT) reactions using benzenediazonium salts and iodinated piperidines .
  • Applications : The fused ring system may enhance rigidity and binding to biological targets compared to the linear propenyl ester in the target compound .

Functional Group Comparisons

Compound 5 : tert-Butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (5)
  • Key Differences :
    • Substituents : Hydroxyl at the 5-position and methyl at the 2-position (vs. propenyl ester at the 5-position).
  • Synthesis: Produced via Friedel-Crafts alkylation using 1,4-benzoquinone and zinc iodide .
  • Reactivity : The hydroxyl group allows acetylation (e.g., compound 6 in ), whereas the α,β-unsaturated ester in the target compound is prone to Michael additions .

Biological Activity

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate, with a molecular formula of C17H19NO4C_{17}H_{19}NO_4 and CAS number 561307-71-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight301.34 g/mol
Molecular FormulaC17H19NO4
CAS Number561307-71-9
PurityNot specified

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

  • Studies have shown that certain indole derivatives can inhibit cancer cell proliferation. The specific mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • A recent study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .

2. Antimicrobial Properties

  • Indole derivatives have been reported to possess antibacterial and antifungal activities. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

3. Anti-inflammatory Effects

  • Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis via caspase activation is a common pathway for anticancer activity.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
  • Membrane Disruption : Antimicrobial action is likely mediated through the disruption of bacterial cell membranes.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested at concentrations ranging from 0.1 to 100 µM. Results indicated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 25 µM for HeLa cells.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) recorded at 15 µg/mL against both strains.

Q & A

Q. What synthetic methodologies are commonly used to prepare tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Grignard reactions or cyclization protocols. For example, a Grignard reagent (e.g., pent-4-en-1-ylmagnesium bromide) can be reacted with an aldehyde precursor in THF under controlled conditions (0°C to room temperature, 12–24 hours). Optimization may involve adjusting stoichiometry, solvent purity, or reaction time, monitored by TLC (Rf ~0.55 in 70:30 hexane:EtOAc). Post-reaction quenching with NH4Cl and purification via flash chromatography (5–10% EtOAc/hexane gradient) yields the product quantitatively .

Q. How should researchers handle safety concerns given the lack of acute/chronic toxicity data for this compound?

Safety Data Sheets (SDS) indicate that the compound should be treated as hazardous due to incomplete toxicological profiling. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin/eye contact. Emergency protocols include rinsing affected areas with water and consulting poison control centers. Stability under normal conditions is reported, but incompatibility with strong acids/bases requires caution .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • NMR (1H and 13C) to confirm indole backbone and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
  • Mass spectrometry (HRMS) to verify molecular weight (MW: ~301.39 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding the compound’s reactivity in cross-coupling reactions?

Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling efficiency) may arise from varying catalytic systems or steric hindrance from the tert-butyl group. Systematic screening of catalysts (Pd(PPh3)4 vs. PdCl2(dppf)), bases (K2CO3 vs. Cs2CO3), and solvents (DME vs. THF) under inert atmospheres is recommended. Kinetic studies (e.g., in situ NMR) can clarify reaction pathways .

Q. What experimental strategies are effective for analyzing the compound’s stability under oxidative or thermal stress?

  • Thermogravimetric analysis (TGA) to determine decomposition temperature (data currently unavailable; literature analogs suggest 200–250°C).
  • Forced degradation studies using H2O2 (oxidative) or heat (60–80°C) in DMSO, with HPLC monitoring for degradation products.
  • Compatibility testing with common excipients if used in drug delivery systems .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies (AutoDock Vina) can assess binding affinity to target proteins (e.g., kinase inhibitors). Substituent effects (e.g., methoxy vs. ethoxy groups) on steric/electronic profiles should be modeled to prioritize synthetic targets .

Q. What statistical approaches are suitable for optimizing multi-step synthesis workflows?

Design of Experiments (DoE) methodologies, such as response surface modeling (RSM), can identify critical factors (e.g., temperature, catalyst loading) in Grignard or cyclization steps. Central composite designs (CCD) minimize experimental runs while maximizing data robustness .

Data Gaps and Mitigation Strategies

Q. How should researchers address missing ecological toxicity data for environmental risk assessments?

  • Conduct Daphnia magna acute toxicity assays (OECD 202) and Algae growth inhibition tests (OECD 201) as provisional measures.
  • Apply read-across models using structurally similar indole derivatives with available ecotoxicity profiles .

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scales?

  • Use flow chemistry systems to maintain consistent reaction parameters (residence time, mixing efficiency).
  • Monitor exotherms in Grignard reactions via inline IR spectroscopy to prevent thermal runaway .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate
Reactant of Route 2
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Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate

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